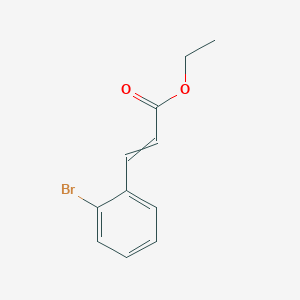
Ethyl 3-(2-bromophenyl)prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(2-bromophenyl)prop-2-enoate is an organic compound with the molecular formula C11H11BrO2. It is a derivative of cinnamic acid, where the ethyl ester is substituted with a bromine atom at the ortho position of the phenyl ring. This compound is known for its applications in organic synthesis and research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 3-(2-bromophenyl)prop-2-enoate can be synthesized through various methods. One common approach involves the bromination of ethyl cinnamate. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the substitution reaction. The reaction is carried out under controlled conditions to ensure selective bromination at the ortho position.
Industrial Production Methods
In an industrial setting, the production of ethyl o-bromocinnamate may involve large-scale bromination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-(2-bromophenyl)prop-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide (OH-) or amine (NH2-) groups.
Reduction Reactions: The compound can be reduced to form ethyl cinnamate by using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) can oxidize the compound to form corresponding carboxylic acids.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Major Products
Substitution: Formation of ethyl cinnamate derivatives with different functional groups.
Reduction: Ethyl cinnamate.
Oxidation: Corresponding carboxylic acids.
Aplicaciones Científicas De Investigación
Ethyl 3-(2-bromophenyl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of fine chemicals, fragrances, and flavoring agents.
Mecanismo De Acción
The mechanism of action of ethyl o-bromocinnamate involves its interaction with molecular targets and pathways. The bromine atom in the compound can participate in electrophilic aromatic substitution reactions, making it a useful intermediate in organic synthesis. Additionally, its ester group can undergo hydrolysis to release cinnamic acid, which may exhibit biological activities.
Comparación Con Compuestos Similares
Ethyl 3-(2-bromophenyl)prop-2-enoate can be compared with other brominated cinnamate derivatives, such as:
Ethyl p-bromocinnamate: Bromine atom at the para position.
Ethyl m-bromocinnamate: Bromine atom at the meta position.
Ethyl 4-bromocinnamate: Another positional isomer with bromine at the 4-position.
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its reactivity and applications in synthesis. The ortho position of the bromine atom can lead to different steric and electronic effects compared to other isomers.
Propiedades
Fórmula molecular |
C11H11BrO2 |
|---|---|
Peso molecular |
255.11 g/mol |
Nombre IUPAC |
ethyl 3-(2-bromophenyl)prop-2-enoate |
InChI |
InChI=1S/C11H11BrO2/c1-2-14-11(13)8-7-9-5-3-4-6-10(9)12/h3-8H,2H2,1H3 |
Clave InChI |
OVVAHDSHDPZGMY-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C=CC1=CC=CC=C1Br |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















